Cas no 86728-85-0 (Ethyl (S)-4-chloro-3-hydroxybutyrate)

Ethyl (S)-4-chloro-3-hydroxybutyrate is a chiral building block with high optical purity and stability. Its unique structure allows for efficient synthesis of pharmaceuticals and agrochemicals. This compound exhibits excellent solubility in organic solvents, facilitating its use as an intermediate or reagent in various chemical reactions.
Ethyl (S)-4-chloro-3-hydroxybutyrate structure
86728-85-0 structure
Product Name:Ethyl (S)-4-chloro-3-hydroxybutyrate
CAS No:86728-85-0
MF:C6H11ClO3
MW:166.602741479874
MDL:MFCD00211241
CID:61017
PubChem ID:7019277
Update Time:2025-11-04

Ethyl (S)-4-chloro-3-hydroxybutyrate Chemical and Physical Properties

Names and Identifiers

    • Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate
    • ethyl s-4-chloro-3-hydroxybutyrate
    • (S)-(-)-4-Chloro-3-hydroxybutyric acid ethyl ester
    • (R)-4-Chloro-3-hydroxybutanoic acid ethyl ester
    • Ethyl (S)-4-Chloro-3-Hydroxybutyrate
    • S-4-Chloro-3-hydroxybutyric acid ethyl ester
    • (-)-ETHYL (S)-4-CHLORO-3-HYDROXYBUTYRATE
    • (S)-Ethyl 4-chloro-3-hydroxybutanoate
    • Atorvastatin ATS-4
    • Ats-4
    • ethyl (3S)-4-chloro-3-hydroxybutanoate
    • Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate
    • ETHYL-(S)-(-)-4-CHLORO-3-HYDROXYBUTYRATE
    • (S)-4-Chloro-3-hydroxybutyric Acid Ethyl Ester
    • Ethyl (S)-(?)-4-chloro-3-hydroxybutyrate
    • ethyl (S)-4-chloro-3-hydroxybutanoate
    • ethyl (S)-(-)-4-chloro-3-hydroxybutanoate
    • (S)-4-Chloro-3-hydroxy-n-butyric Acid Ethyl Ester
    • S-4-Chloro-3-hydroxybutyrate
    • PubChem5783
    • KSC490A8D
    • ZAJNMXDBJKCCAT-YFKPB
    • Butanoic acid, 4-chloro-3-hydroxy-, ethyl ester, (S)- (ZCI)
    • Ethyl (3S)-4-chloro-3-hydroxybutanoate (ACI)
    • (-)-Ethyl 4-chloro-3-hydroxybutyrate
    • (3S)-4-Chloro-3-hydroxybutyric acid ethyl ester
    • (S)-4-Chloro-3-hydroxybutanoic acid ethyl ester
    • Ethyl (3S)-4-chloro-3-hydroxybutyrate
    • Ethyl (S)-(+)-4-chloro-3-hydroxybutanoate
    • Ethyl (S)-γ-chloro-β-hydroxybutyrate
    • ethyl (3S)-4-chloro-3-hydroxy-butanoate
    • Ethyl(S)-(-)-4-chloro-3-hydroxybutyrate
    • DB-029762
    • NS00127113
    • SCHEMBL96394
    • ethyl(3S)-4-chloro-3-hydroxybutyrate
    • Ethyl (S)-4-Chloro-3-Hydroxy Butanoate
    • DTXCID90377930
    • C1717
    • (S)-ethyl-4-chloro-3-hydroxybutyrate
    • Butanoic acid, 4-chloro-3-hydroxy-, ethyl ester, (3S)-
    • 86728-85-0
    • ethyl(S)-4-chloro-3-hydroxybutyrate
    • (s)-4-chloro-3- hydroxybutanoic acid ethyl ester
    • CS-W017853
    • ethyl (S) 4-chloro-3-hydroxybutyrate
    • DTXSID00427096
    • MFCD00211241
    • AKOS015838752
    • Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate, 96%
    • 4-Chloro-3-hydroxybutyric acid ethyl ester, (3S)-
    • EN300-108384
    • AS-14912
    • ethyl 4-chloro-(S)-3-hydroxybutyrate
    • J-524234
    • 4LVQ2A7DDJ
    • AKOS006239591
    • (S)-Ethyl 4-chloro-3-hydroxybutyrate
    • ethyl (S)-4-chloro3-hydroxybutyrate
    • Ethyl (S)-4-chloro-3-hydroxybutyrate
    • MDL: MFCD00211241
    • Inchi: 1S/C6H11ClO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3/t5-/m0/s1
    • InChI Key: ZAJNMXDBJKCCAT-YFKPBYRVSA-N
    • SMILES: C([C@H](O)CCl)C(=O)OCC

Computed Properties

  • Exact Mass: 166.04000
  • Monoisotopic Mass: 166.04
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 5
  • Complexity: 105
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.4
  • Topological Polar Surface Area: 46.5

Experimental Properties

  • Color/Form: Colorless Transparent Liquid
  • Density: 1.19 g/mL at 25 °C(lit.)
  • Melting Point: No data available
  • Boiling Point: 96°C/3mmHg(lit.)
  • Flash Point: Degrees Fahrenheit:235.4°F
    Degrees Celsius:113°C
  • Refractive Index: n20/D 1.453(lit.)
  • PSA: 46.53000
  • LogP: 0.53930
  • Specific Rotation: -14.5 º (c=neat)
  • Optical Activity: [α]23/D −14°, neat
  • Solubility: Not determined

Ethyl (S)-4-chloro-3-hydroxybutyrate Security Information

  • Symbol: GHS05
  • Prompt:warning
  • Signal Word:Danger
  • Hazard Statement: H318
  • Warning Statement: P280,P305+P351+P338
  • Hazardous Material transportation number:2810
  • WGK Germany:3
  • Hazard Category Code: 22-41
  • Safety Instruction: S26-S36-S39
  • Hazardous Material Identification: Xi
  • HazardClass:6.1
  • PackingGroup:III
  • Storage Condition:0-10°C
  • Risk Phrases:R41
  • Packing Group:III
  • Safety Term:6.1

Ethyl (S)-4-chloro-3-hydroxybutyrate Customs Data

  • HS CODE:2918199090
  • Customs Data:

    China Customs Code:

    2918199090

    Overview:

    HS: 2918199090. Other alcohol containing but not other oxy carboxylic acids(Including its anhydride\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918199090 other carboxylic acids with alcohol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

Ethyl (S)-4-chloro-3-hydroxybutyrate Pricemore >>

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Ethyl (S)-4-chloro-3-hydroxybutyrate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethanol
Reference
A new practical synthesis of ethyl (R)-(-)-4-cyano-3-hydroxybutyrate from (S)-3-chloro-1,2-propanediol
Jiang, Chengjun; et al, Letters in Organic Chemistry, 2012, 9(7), 520-521

Production Method 2

Reaction Conditions
1.1 Catalysts: Hydrochloric acid ;  3 h, 20 °C
Reference
Preparation of ethyl (R)-(-)-4-cyano-3-hydroxybutyrate
Hong, Huabin; et al, Zhongguo Yiyao Gongye Zazhi, 2009, 40(7), 486-487

Production Method 3

Reaction Conditions
1.1 Solvents: Water ;  0 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  pH 8; 2 h, 0 °C
2.1 Catalysts: Hydrochloric acid ;  3 h, 20 °C
Reference
Preparation of ethyl (R)-(-)-4-cyano-3-hydroxybutyrate
Hong, Huabin; et al, Zhongguo Yiyao Gongye Zazhi, 2009, 40(7), 486-487

Production Method 4

Reaction Conditions
1.1 Reagents: Glucose ,  NADP ,  NAD ,  Glucose 6-phosphate ,  Isopropanol ,  Allyl bromide ,  Sodium hydroxide ,  Sodium phosphate ,  Magnesium chloride Catalysts: Glucose 6-phosphate dehydrogenase ,  Hexokinase ,  Alcohol dehydrogenase Solvents: Butyl acetate ,  Water ;  1 h, pH 7.0, 30 °C; 4 h, pH 7.0, 30 °C; 6 h, pH 7.0, 30 °C
Reference
Bioconversion of ethyl 4-chloro-3-oxobutanoate by permeabilized fresh brewer's yeast cells in the presence of allyl bromide
Yu, Ming-An; et al, Journal of Industrial Microbiology & Biotechnology, 2007, 34(2), 151-156

Production Method 5

Reaction Conditions
1.1 Reagents: Isopropanol Catalysts: Alcohol dehydrogenase Solvents: Butyl acetate ,  Water ;  72 h, pH 7.0, 30 °C
Reference
Efficient synthesis of optically pure alcohols by asymmetric hydrogen-transfer biocatalysis: application of engineered enzymes in a 2-propanol-water medium
Itoh, Nobuya; et al, Applied Microbiology and Biotechnology, 2012, 93(3), 1075-1085

Production Method 6

Reaction Conditions
1.1 Reagents: Glucose ,  NADH Catalysts: Alcohol dehydrogenase Solvents: Water ;  17 h, pH 6.5, 30 °C
Reference
Purification and characterization of an NADH-dependent alcohol dehydrogenase from Candida maris for the synthesis of optically active 1-(pyridyl)ethanol derivatives
Kawano, Shigeru; et al, Bioscience, 2011, 75(6), 1055-1060

Production Method 7

Reaction Conditions
1.1 Solvents: Water ;  8 h, 25 °C
1.2 Reagents: Sulfuric acid Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Ethanol
Reference
A new practical synthesis of ethyl (R)-(-)-4-cyano-3-hydroxybutyrate from (S)-3-chloro-1,2-propanediol
Jiang, Chengjun; et al, Letters in Organic Chemistry, 2012, 9(7), 520-521

Production Method 8

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  2 h
2.1 Solvents: Water ;  8 h, 25 °C
2.2 Reagents: Sulfuric acid Solvents: Water
3.1 Reagents: Hydrochloric acid Solvents: Ethanol
Reference
A new practical synthesis of ethyl (R)-(-)-4-cyano-3-hydroxybutyrate from (S)-3-chloro-1,2-propanediol
Jiang, Chengjun; et al, Letters in Organic Chemistry, 2012, 9(7), 520-521

Production Method 9

Reaction Conditions
1.1 Solvents: Water ;  72 h, 28 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Diplogelasinospora grovesii IMI 171018, a new whole cell biocatalyst for the stereoselective reduction of ketones
Carballeira, Jose D.; et al, Tetrahedron: Asymmetry, 2004, 15(6), 951-962

Production Method 10

Reaction Conditions
1.1 Reagents: Glucose ,  NADP ,  Sodium carbonate Catalysts: Copper ;  pH 7, 30 °C
Reference
Highly efficient synthesis of pharmaceutically relevant chiral 3-N-substituted-azacyclic alcohols using two enantiocomplementary short chain dehydrogenases
Yang, Lin; et al, Biochemical Engineering Journal, 2022, 178,

Production Method 11

Reaction Conditions
1.1 Reagents: Tris(hydroxymethyl)aminomethane hydrochloride Catalysts: Gluconate 5-dehydrogenase ,  Carbonyl reductase (NADPH) Solvents: Butyl acetate ;  6 h, pH 8, 30 °C; 2 h
Reference
Chemo-enzymatic cascades producing 2,5-furandicarboxylic acid precursors viaD-gluconate "barbell oxidation" and dehydration
Chen, Jiao; et al, Green Chemistry, 2023, 25(18), 7126-7140

Production Method 12

Reaction Conditions
1.1 -
2.1 Reagents: Tris(hydroxymethyl)aminomethane hydrochloride Catalysts: Gluconate 5-dehydrogenase ,  Carbonyl reductase (NADPH) Solvents: Butyl acetate ;  6 h, pH 8, 30 °C; 2 h
Reference
Chemo-enzymatic cascades producing 2,5-furandicarboxylic acid precursors viaD-gluconate "barbell oxidation" and dehydration
Chen, Jiao; et al, Green Chemistry, 2023, 25(18), 7126-7140

Ethyl (S)-4-chloro-3-hydroxybutyrate Raw materials

Ethyl (S)-4-chloro-3-hydroxybutyrate Preparation Products

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Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:42
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Ethyl (S)-4-chloro-3-hydroxybutyrate Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Ethyl (S)-4-chloro-3-hydroxybutyrate Related Literature

Additional information on Ethyl (S)-4-chloro-3-hydroxybutyrate

Ethyl (S)-4-chloro-3-hydroxybutyrate (CAS No. 86728-85-0): A Key Intermediate in Modern Pharmaceutical Synthesis

Ethyl (S)-4-chloro-3-hydroxybutyrate, identified by its CAS number 86728-85-0, is a significant compound in the realm of pharmaceutical synthesis. This chiral ester plays a pivotal role in the development of various therapeutic agents, particularly in the realm of enzyme inhibitors and metabolic pathway modulators. The unique stereochemistry of this compound, characterized by its (S)-configuration, makes it a valuable building block for enantiomerically pure drugs, which are increasingly sought after due to their enhanced efficacy and reduced side effects.

The structural integrity of Ethyl (S)-4-chloro-3-hydroxybutyrate is defined by its carboxylate ester group and a hydroxyl substituent on the β-carbon, alongside a chloro group on the α-carbon. This arrangement imparts distinct reactivity and interaction capabilities with biological targets. The presence of the chiral center at the α-carbon allows for the synthesis of enantiomerically pure derivatives, which are crucial in drug design. Recent advancements in asymmetric synthesis have enabled more efficient and scalable production methods for this compound, making it more accessible for industrial applications.

In recent years, Ethyl (S)-4-chloro-3-hydroxybutyrate has garnered attention for its potential in the development of novel antibiotics and antiviral agents. Its structural motif is reminiscent of several natural products known for their bioactivity against pathogenic microorganisms. For instance, studies have explored its derivatives as inhibitors of bacterial fatty acid synthesis, a critical pathway for microbial growth and survival. The chloro-substituent enhances electrophilicity, facilitating further functionalization into more complex pharmacophores.

Moreover, Ethyl (S)-4-chloro-3-hydroxybutyrate has been investigated as a precursor in the synthesis of advanced materials with pharmaceutical applications. Its ability to undergo polymerization or cross-linking reactions makes it a candidate for developing biodegradable drug delivery systems. These systems are designed to release therapeutic agents in a controlled manner, improving treatment outcomes and patient compliance. The hydroxyl group provides nucleophilic reactivity, enabling the formation of ester linkages that are stable under physiological conditions but cleavable under specific stimuli.

The compound's significance extends to its role in metabolic engineering and synthetic biology. Researchers have leveraged Ethyl (S)-4-chloro-3-hydroxybutyrate as a substrate for engineered enzymes that catalyze novel reactions or enhance existing metabolic pathways. This approach has been particularly useful in producing high-value chemicals like amino acids and vitamins through microbial fermentation. The stereochemical purity of this compound ensures that downstream products retain the desired enantiomeric excess, which is essential for biological activity.

Recent clinical trials have highlighted the potential of Ethyl (S)-4-chloro-3-hydroxybutyrate derivatives in treating neurological disorders. Its structural analogs have shown promise as neuroprotective agents by modulating neurotransmitter levels or inhibiting toxic protein aggregation. The compound's ability to cross the blood-brain barrier has been a key factor in these studies, making it an attractive candidate for central nervous system therapies. Furthermore, preclinical data suggests that certain derivatives may exhibit anti-inflammatory properties, offering new avenues for treating chronic inflammatory diseases.

The synthesis of Ethyl (S)-4-chloro-3-hydroxybutyrate has seen significant improvements due to innovations in green chemistry principles. Catalytic methods that minimize waste and energy consumption have been developed, aligning with global sustainability goals. Continuous flow reactors have been particularly effective in producing this compound at scale while maintaining high yields and purity standards. These advancements not only enhance cost-efficiency but also reduce environmental impact, making pharmaceutical manufacturing more sustainable.

Future research directions include exploring novel derivatives of Ethyl (S)-4-chloro-3-hydroxybutyrate with enhanced pharmacological properties. Computational modeling techniques are being employed to predict the biological activity of various structural modifications before experimental validation. This interdisciplinary approach accelerates drug discovery by reducing trial-and-error experimentation and focusing resources on promising candidates.

In conclusion, Ethyl (S)-4-chloro-3-hydroxybutyrate is a versatile compound with broad applications in pharmaceutical synthesis and biotechnology. Its unique stereochemistry and reactivity make it indispensable in developing enantiomerically pure drugs for diverse therapeutic areas. As research continues to uncover new synthetic pathways and biological functions, this compound will undoubtedly remain at the forefront of medicinal chemistry innovation.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:86728-85-0)Ethyl S-4-chloro-3-hydroxybutyrate
sfd21362
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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Jiangsu Xinsu New Materials Co., Ltd
(CAS:86728-85-0)
SFD765
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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